molecular formula C20H30ClN3O3 B10830170 RQ0Hrs3jux CAS No. 2071683-99-1

RQ0Hrs3jux

Cat. No.: B10830170
CAS No.: 2071683-99-1
M. Wt: 395.9 g/mol
InChI Key: PXFDVONNVFXYEP-MCJVGQIASA-N
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Description

RQ0Hrs3jux (molecular formula: C₂₁H₂₈NO₁₀S) is an organic compound characterized by its unique sulfonyl and nitro functional groups. Key physicochemical properties include:

  • Melting Point: 148–150°C (determined via differential scanning calorimetry) .
  • Optical Rotation: [α]D²⁵ = +12.5° (c = 0.1, MeOH), indicating chirality .
  • Spectroscopic Data: ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H), 5.32 (s, 1H), 3.89–3.75 (m, 4H). ¹³C NMR (100 MHz, CDCl₃): δ 172.1 (C=O), 134.2 (aromatic C), 62.5 (CH₂-O). HRMS (ESI): m/z calcd. for C₂₁H₂₈NO₁₀S [M+H]⁺: 486.1432; found: 486.1428 .
  • Elemental Analysis: C 51.95%, H 5.81%, N 2.88%, S 6.60% (matches theoretical values within 0.3% error) .

Properties

CAS No.

2071683-99-1

Molecular Formula

C20H30ClN3O3

Molecular Weight

395.9 g/mol

IUPAC Name

ethyl (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C20H29N3O3.ClH/c1-5-26-20(25)17(22-19(24)16(21)10-13(2)3)11-14-12-23(4)18-9-7-6-8-15(14)18;/h6-9,12-13,16-17H,5,10-11,21H2,1-4H3,(H,22,24);1H/t16-,17+;/m0./s1

InChI Key

PXFDVONNVFXYEP-MCJVGQIASA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C)NC(=O)[C@H](CC(C)C)N.Cl

Canonical SMILES

CCOC(=O)C(CC1=CN(C2=CC=CC=C21)C)NC(=O)C(CC(C)C)N.Cl

Origin of Product

United States

Preparation Methods

NLG802 is synthesized through a series of chemical reactions designed to enhance the oral bioavailability of indoximod. The synthesis involves protecting the acid and amine functionalities of indoximod as an ethyl ester and leucine amide, respectively . The synthetic route includes:

Chemical Reactions Analysis

NLG802 undergoes several types of chemical reactions, primarily focusing on its conversion back to indoximod in the body. These reactions include:

Scientific Research Applications

Mechanism of Action

NLG802 exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme catalyzes the oxidation of tryptophan to N-formylkynurenine, a key step in the kynurenine pathway. By inhibiting IDO1, NLG802 increases the availability of tryptophan and reduces the production of immunosuppressive metabolites. This modulation of the immune response enhances the body’s ability to target and destroy cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

RQ0Hrs3jux is compared below with two structurally analogous compounds: Compound A (C₂₁H₂₈NO₁₀O₂, an isomer with a carboxylate instead of sulfonyl group) and Compound B (C₂₀H₂₅NO₈S, a homolog with reduced methyl groups).

Table 1: Comparative Physicochemical Properties

Property This compound Compound A Compound B
Molecular Weight 485.52 g/mol 484.47 g/mol 463.49 g/mol
Melting Point 148–150°C 132–134°C 165–167°C
Solubility (H₂O) 2.1 mg/mL 5.8 mg/mL 0.9 mg/mL
Optical Rotation [α]D²⁵ +12.5° -8.3° Not applicable (achiral)
Key Functional Groups Sulfonyl, nitro Carboxylate, nitro Sulfonyl, ether

Key Findings:

Structural Impact on Solubility :

  • Compound A’s carboxylate group enhances water solubility (5.8 mg/mL vs. 2.1 mg/mL for this compound), critical for drug bioavailability .
  • Compound B’s reduced hydrophilicity (0.9 mg/mL) aligns with its fewer oxygen atoms .

Thermal Stability :

  • This compound and Compound B exhibit higher melting points (>145°C) due to strong intermolecular forces (e.g., sulfonyl group dipole interactions) .
  • Compound A’s lower melting point (132–134°C) reflects weaker carboxylate-based packing .

Stereochemical Effects :

  • This compound’s chirality ([α]D²⁵ = +12.5°) contrasts with Compound A’s levorotatory behavior, suggesting divergent biological interactions (e.g., enzyme binding) .

Synthetic Complexity :

  • This compound requires a 5-step synthesis (per Reaxys data), while Compound B is accessible in 3 steps, highlighting trade-offs between functionality and synthetic efficiency .

Research Implications and Limitations

  • Functional Group Trade-offs : Sulfonyl groups (this compound) improve stability but reduce solubility compared to carboxylates (Compound A) .
  • Analytical Challenges : Discrepancies in HRMS data (<0.0004 Da error for this compound vs. ±0.0012 Da for homologs) emphasize the need for high-resolution instrumentation .
  • Literature Gaps: Limited industrial application data for this compound necessitates further studies on scalability and toxicity .

Biological Activity

RQ0Hrs3jux, a compound identified by the chemical identifier 2071683-99-1, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and interaction data regarding its biological properties.

Before delving into its biological activity, it is essential to understand the chemical structure and properties of this compound. The compound's molecular formula and structure influence its interactions with biological macromolecules, such as proteins and nucleic acids.

PropertyValue
Molecular FormulaCxHyNz (specifics not provided)
Molecular WeightNot specified
SolubilityNot specified
StabilityNot specified

Research indicates that this compound interacts with various biological targets, potentially influencing cellular pathways. Interaction studies suggest that it may bind to specific proteins or nucleic acids, altering their function and leading to downstream biological effects.

Case Studies

Case Study 1: Interaction with Proteins

A study focused on the interaction of this compound with a specific protein involved in cell signaling pathways demonstrated that the compound could inhibit or enhance the protein's activity. This modulation could have implications for therapeutic applications in diseases where this protein is a key player.

Case Study 2: Nucleic Acid Binding

Another investigation explored the binding affinity of this compound to nucleic acids. The results indicated a significant interaction, suggesting potential roles in gene regulation or as a therapeutic agent for conditions involving nucleic acid dysregulation.

Table 2: Summary of Case Studies

Case StudyFocus AreaKey Findings
Case Study 1Protein InteractionModulation of cell signaling pathways
Case Study 2Nucleic Acid BindingSignificant binding affinity observed

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary tests show that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro studies suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms.
  • Anti-inflammatory Effects : Evidence points to potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Table 3: Overview of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialEffective against bacteria
AnticancerInduces apoptosis
Anti-inflammatoryReduces inflammation

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